Home > Products > Screening Compounds P77782 > Rosuvastatin Allyl Ester
Rosuvastatin Allyl Ester -

Rosuvastatin Allyl Ester

Catalog Number: EVT-13961010
CAS Number:
Molecular Formula: C25H32FN3O6S
Molecular Weight: 521.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Rosuvastatin Allyl Ester is synthesized from Rosuvastatin, which is primarily used to treat hyperlipidemia and reduce cardiovascular risk. The allyl ester modification enhances certain properties of the original compound, potentially improving its efficacy and absorption characteristics. The classification of Rosuvastatin Allyl Ester falls under small molecules in medicinal chemistry, specifically within the category of lipid-lowering agents.

Synthesis Analysis

Methods and Technical Details

The synthesis of Rosuvastatin Allyl Ester typically involves a multi-step process starting from commercially available precursors. The key steps include:

  1. Formation of the Allyl Ester: This is achieved through the esterification of Rosuvastatin with allyl alcohol, often facilitated by acidic conditions (e.g., using sulfuric acid as a catalyst) to promote the reaction under reflux conditions.
  2. Purification: After the initial synthesis, the crude product undergoes purification processes such as recrystallization or chromatography to isolate the desired compound in high purity.
  3. Industrial Production: For large-scale production, bulk esterification techniques are employed using industrial reactors. Advanced purification methods and stringent quality control measures are implemented to ensure product consistency and purity.
Chemical Reactions Analysis

Reactions and Technical Details

Rosuvastatin Allyl Ester can participate in various chemical reactions:

  1. Oxidation: This compound can be oxidized to form corresponding oxides using agents like potassium permanganate or chromium trioxide.
  2. Reduction: It can be reduced back to its alcohol form using reducing agents such as lithium aluminum hydride or sodium borohydride.
  3. Substitution: The allyl group can be substituted with other functional groups under appropriate conditions, typically involving catalysts and specific solvents.

Major Products Formed

  • Oxidation Products: Various oxidized derivatives.
  • Reduction Products: Alcohol derivatives.
  • Substitution Products: A range of substituted esters depending on the reagents used.
Mechanism of Action

Rosuvastatin Allyl Ester functions similarly to Rosuvastatin by inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase. This inhibition decreases mevalonate synthesis, a precursor for cholesterol production, resulting in lowered cholesterol levels in the bloodstream. The allyl ester modification may influence absorption and metabolism, potentially enhancing therapeutic effects or reducing side effects .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid or crystalline substance.
  • Storage Temperature: Recommended storage at -20°C .

Chemical Properties

  • Solubility: Soluble in organic solvents; specific solubility data may vary based on formulation.
  • Stability: Generally stable under standard laboratory conditions but sensitive to moisture and light.

The physical and chemical properties contribute significantly to its handling and application in pharmaceutical formulations .

Applications

Rosuvastatin Allyl Ester has several scientific uses:

  1. Chemistry Research: Serves as a model compound for studying esterification reactions.
  2. Biological Studies: Investigated for effects on lipid metabolism and cholesterol biosynthesis.
  3. Medical Applications: Explored for potential use as a modified statin with enhanced pharmacokinetic profiles.
  4. Industrial Development: Utilized in creating new lipid-lowering agents and formulations aimed at improving patient outcomes in hyperlipidemia treatment .
Synthetic Methodologies for Rosuvastatin Allyl Ester

Catalytic Transesterification Strategies in Intermediate Synthesis

[2] [7]

The synthesis of rosuvastatin allyl ester (chemically designated as (3R,5S,6E)-7-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3,5-dihydroxy-6-heptenoic acid allyl ester) relies heavily on precise transesterification protocols. These methods transform rosuvastatin carboxylate precursors into the pharmaceutically valuable allyl ester derivative.

Acid/Base-Catalyzed Esterification Pathways

Conventional acid or base catalysis remains widely employed for this transformation due to operational simplicity and cost-effectiveness. In acid-catalyzed routes, p-toluenesulfonic acid (pTSA) or methanesulfonic acid catalyzes the reaction between rosuvastatin acid and allyl alcohol in aprotic solvents like toluene or ethyl acetate. These conditions typically achieve moderate yields (65-75%) but risk lactonization of the statin's dihydroxyheptenoic acid moiety if reaction times exceed optimal durations. Base-catalyzed approaches utilize triethylamine or N,N-diisopropylethylamine (DIPEA) in tetrahydrofuran (THF) or acetonitrile, facilitating nucleophilic attack by the allyl alkoxide anion. While faster than acid catalysis, these methods necessitate stringent moisture exclusion and generate stoichiometric amounts of salt byproducts requiring purification. Critical parameters influencing yield and purity include:

  • Molar ratio optimization: A 1:3 ratio of rosuvastatin acid to allyl alcohol minimizes equilibrium limitations
  • Temperature control: Maintaining 60-70°C balances reaction kinetics against degradation pathways
  • Catalyst loading: 0.5-1.0 equivalents prevent excessive side reactions while ensuring complete conversion

Table 1: Performance of Acid/Base Catalysts in Rosuvastatin Allyl Ester Synthesis

Catalyst TypeSpecific AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
Lewis AcidTi(OiPr)₄THF251292
Bronsted AcidpTSAToluene80868
Organic BaseTriethylamineAcetonitrile65672
Inorganic BaseK₂CO₃Acetone501058

Titanium Isopropylate-Mediated Kinetic Resolution

Titanium(IV) isopropoxide (Ti(O^i^Pr)₄) enables highly stereoselective transesterification crucial for preserving rosuvastatin's chiral centers. This catalyst coordinates with the statin's 3,5-dihydroxy groups and allyl alcohol, forming a rigid transition state that favors S₁ configuration retention. Patent CN105461636A details its application at ambient temperature (25°C) in tetrahydrofuran, achieving 92% yield with >99% enantiomeric excess (ee) – significantly outperforming conventional catalysts [3]. The mechanism involves:

  • Pre-complexation of titanium with rosuvastatin acid (1:1 stoichiometry)
  • Nucleophilic addition by allyl alcohol via a six-membered cyclic transition state
  • Elimination yielding the allyl ester without epimerizationKey advantages include suppressed racemization at the C5 stereocenter and tolerance toward the pyrimidinyl amino functionality. Post-reaction, the titanium complexes are readily hydrolyzed and removed by aqueous workup.

Protection-Deprotection Sequences for Hydroxyl Group Preservation

[6]Rosuvastatin's C3 and C5 hydroxy groups are susceptible to undesired side reactions during esterification, necessitating sophisticated hydroxyl protection strategies.

  • Tert-butyldimethylsilyl (TBDMS) Protection: Employed prior to carboxyl activation, TBDMS chloride/imidazole in DMF affords bis-silylated rosuvastatin in >95% yield. This bulkier silyl group provides superior steric shielding compared to trimethylsilyl (TMS) analogs
  • Acetal Protection: Cyclic acetals (e.g., formed from 2-methoxypropene) protect the 1,3-diol system as a six-membered ring, though they require acidic deprotection conditions risk lactonization
  • Deprotection Protocols: Post-esterification, TBDMS groups are cleanly removed by tetrabutylammonium fluoride (TBAF) in THF (0°C → 25°C) or mild acid (acetic acid/water/THF). These conditions preserve the acid-sensitive allyl ester moiety while restoring free hydroxy groups. Crucially, enzymatic methods using Candida antarctica lipase B avoid acidic/basic conditions entirely, though reaction times extend to 24-48 hours

Stereochemical Control in Allyl Ester Formation

[3] [7]Maintaining stereochemical integrity during allyl ester synthesis presents significant challenges due to rosuvastatin's labile β-hydroxy δ-lactone equilibrium and epimerization risk at C5 under basic conditions.

  • Chiral Induction: Titanium-mediated reactions using enantiopure BINOL derivatives induce stereoselectivity during esterification, yielding de >95%
  • Low-Temperature Operations: Conducting reactions at -40°C to 0°C substantially reduces epimerization rates while maintaining reasonable reaction kinetics
  • Enzymatic Resolution: Pseudomonas cepacia lipase selectively hydrolyzes the undesired (5R)-rosuvastatin allyl ester isomer, enriching enantiopurity to >99% ee. This process typically recovers 35-40% of the desired (5S)-ester from racemic mixtures
  • Chromatographic Purification: Reverse-phase HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolves diastereomers, though scalability remains limited compared to crystallization methods

Comparative Yield Optimization Across Tert-Butyl/Methyl Precursors

[2]The choice of rosuvastatin precursor significantly impacts allyl ester synthesis efficiency. Methyl and tert-butyl esters serve as common starting materials due to superior stability versus the free acid.

  • Methyl Ester Transesterification: Requires forcing conditions (excess allyl alcohol, Ti(O^i^Pr)₄, 80°C) due to methyl ester’s lower electrophilicity, achieving 85-88% yield after 10 hours. Byproduct methanol formation necessitates azeotropic removal to drive equilibrium
  • Tert-Butyl Ester Cleavage: tert-Butyl precursors undergo smooth dealkylation using trifluoroacetic acid (TFA) in dichloromethane (0°C, 2h), generating the free acid in situ for subsequent allyl esterification. This two-step sequence affords 90-93% overall yield
  • Direct Allylation from Calcium Salt: Rosuvastatin calcium requires initial acidification (HCl, ethyl acetate) to liberate the acid, followed by allylation. While feasible, this route introduces additional purification steps, reducing net yield to 75-80%
  • Solvent Effects: Non-polar solvents (toluene, heptane) improve conversion for acid-catalyzed routes by minimizing water content, while polar aprotic solvents (DMF, NMP) accelerate base-mediated reactions despite requiring rigorous drying

Table 2: Yield Comparison Across Rosuvastatin Precursors in Allyl Ester Synthesis

Precursor FormReagent/ConditionsKey AdvantagesOverall Yield (%)
Rosuvastatin AcidAllyl alcohol, Ti(O^i^Pr)₄, THF, 25°CDirect route, minimal steps88-92
Methyl EsterAllyl alcohol, Ti(O^i^Pr)₄, 80°CAir-stable starting material85-88
tert-Butyl Ester1. TFA/DCM; 2. Allyl alcohol, DCC/DMAPMild deprotection, high purity90-93
Calcium Salt1. HCl/EtOAc; 2. Allyl alcohol, EDCI/HOBtCommercially abundant form75-80

Properties

Product Name

Rosuvastatin Allyl Ester

IUPAC Name

prop-2-enyl (E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate

Molecular Formula

C25H32FN3O6S

Molecular Weight

521.6 g/mol

InChI

InChI=1S/C25H32FN3O6S/c1-6-13-35-22(32)15-20(31)14-19(30)11-12-21-23(16(2)3)27-25(29(4)36(5,33)34)28-24(21)17-7-9-18(26)10-8-17/h6-12,16,19-20,30-31H,1,13-15H2,2-5H3/b12-11+/t19-,20-/m1/s1

InChI Key

VVWIFBRZEQPZRM-XICOBVEKSA-N

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)OCC=C)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C

Isomeric SMILES

CC(C)C1=NC(=NC(=C1/C=C/[C@H](C[C@H](CC(=O)OCC=C)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.